REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.ClC1C=C(Cl)C=C(Cl)C=1O.ICI.[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=[CH2:27])[CH:21]=1.[Mn]([O-])(=O)(=O)=O.[K+].O>ClCCl.C1COCC1.C(OCC)C>[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]2[CH2:1][CH2:27]2)[CH:21]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
hexanes
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C=C
|
Name
|
potassium permanganate water
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+].O
|
Name
|
crude mixture
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 1N HCl (2×), saturated sodium bicarbonate (2×), saturated sodium sulfite, 1N sodium hydroxide, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
To remove the bromo-3-vinyl-benzene
|
Type
|
CUSTOM
|
Details
|
the crude mixture was reacted with potassium permanganate
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Purication by flash column chromatography eluted with 100 hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |